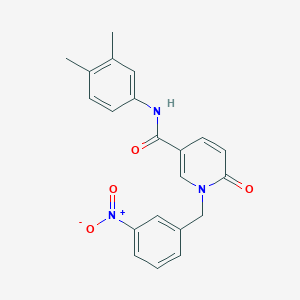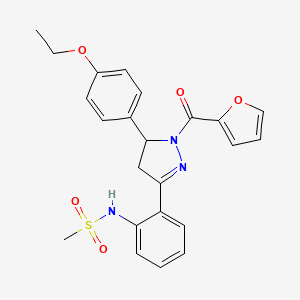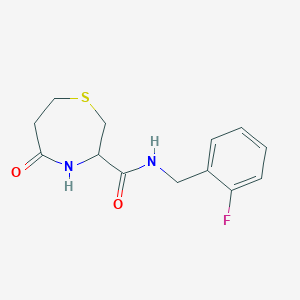
N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as FBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have promising properties that could be useful in various fields of study.
Scientific Research Applications
Metabolic Studies and Drug Development
- N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide and related compounds have been extensively studied using 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs. This technique supports the selection of candidates for further development, particularly in the area of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors (Monteagudo et al., 2007).
Receptor Agonist Evaluation
- Compounds structurally similar to N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists. This is significant in understanding the pharmacological properties of these carboxamide-type synthetic cannabinoids in forensic cases (Doi et al., 2017).
Role in Compulsive Food Consumption
- Investigations into the role of orexin-1 receptor mechanisms on compulsive food consumption have employed compounds with similar structures. These studies provide insights into novel pharmacological treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Anticholinesterase Activity
- Research on coumarin-3-carboxamides bearing tryptamine moiety, which are structurally related, indicates significant activity toward acetylcholinesterase (AChE). This highlights potential therapeutic applications in treating conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Antibacterial Studies
- The synthesis, characterization, and antibacterial studies of related carboxamide compounds, like 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, have shown promising results in antibacterial applications (Sapari et al., 2014).
In Vivo Imaging Studies
- Fluorinated benzamides, including those structurally akin to N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide, have been explored for their potential in in vivo imaging studies, particularly in positron emission tomography (PET) imaging of dopamine receptors (Mach et al., 1993).
Anticancer Agent Synthesis and Evaluation
- Derivatives of N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide have been synthesized and evaluated for their potential as anticancer agents. These studies involve exploring the cytotoxic effects on cancer cell lines and could lead to the development of novel anticancer therapies (Butler et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c14-10-4-2-1-3-9(10)7-15-13(18)11-8-19-6-5-12(17)16-11/h1-4,11H,5-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPCXZDKLOXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)
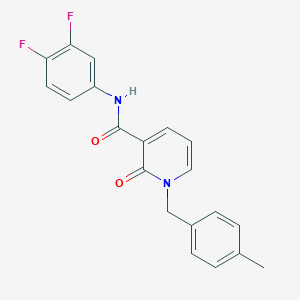
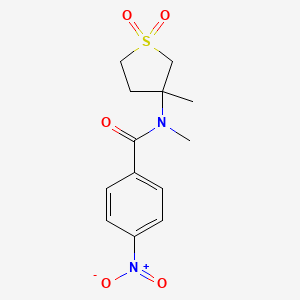
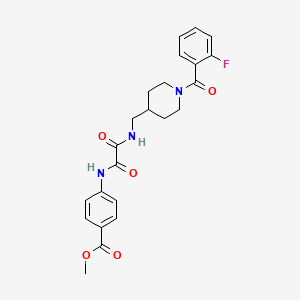
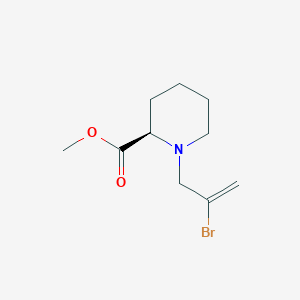
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)
![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)
![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)
